(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl and phenyl group, and a piperidine ring attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then substituted with a chlorophenyl group and a phenyl group through electrophilic aromatic substitution reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized separately through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling reactions: Finally, the piperidine ring is coupled to the pyrazole ring via a carbonyl linkage using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.
Biological Activity
The compound (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a notable derivative of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are recognized for their potential as therapeutic agents, particularly in oncology and infectious disease treatment. This article explores the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C18H18ClN3O. It features a pyrazole ring substituted with a 4-chlorophenyl group and a piperidine moiety, which contributes to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. In particular, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth. For instance, a study demonstrated that pyrazole derivatives effectively inhibited the BRAF(V600E) mutation, a common target in melanoma therapy .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 5.0 | BRAF inhibition |
Compound B | Lung Cancer | 10.0 | EGFR inhibition |
Compound C | Melanoma | 3.5 | Aurora-A kinase inhibition |
Anti-inflammatory Properties
In addition to their antitumor effects, pyrazole derivatives have demonstrated anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis. Studies have shown that similar compounds can reduce pro-inflammatory cytokine levels in vitro .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. This compound exhibits antibacterial and antifungal activities against various pathogens. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | Effective |
Escherichia coli | 0.050 mg/mL | Effective |
Candida albicans | 0.100 mg/mL | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the piperidine group significantly affect the biological activity of these compounds. For example, substituents on the phenyl rings can enhance or diminish potency against specific targets. The presence of electron-withdrawing groups like chlorine increases lipophilicity and bioavailability, which is crucial for effective drug design .
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives similar to this compound in breast cancer cell lines MCF-7 and MDA-MB-231. The study revealed that these compounds exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing overall cytotoxicity .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJZKZHZXBVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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